molecular formula C29H31BrN4O4 B11567075 N-{(1E)-3-[(2E)-2-(3-bromo-4,6-dihydroxy-2,5-dimethylbenzylidene)hydrazinyl]-1-[4-(diethylamino)phenyl]-3-oxoprop-1-en-2-yl}benzamide

N-{(1E)-3-[(2E)-2-(3-bromo-4,6-dihydroxy-2,5-dimethylbenzylidene)hydrazinyl]-1-[4-(diethylamino)phenyl]-3-oxoprop-1-en-2-yl}benzamide

Cat. No.: B11567075
M. Wt: 579.5 g/mol
InChI Key: JSQCHSDRLSEHBB-UKJKVWPFSA-N
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Description

N-[(1E)-1-{N’-[(E)-(3-BROMO-4,6-DIHYDROXY-2,5-DIMETHYLPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-2-[4-(DIETHYLAMINO)PHENYL]ETH-1-EN-1-YL]BENZAMIDE is a complex organic compound with a unique structure that includes bromine, hydroxyl, and diethylamino functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1E)-1-{N’-[(E)-(3-BROMO-4,6-DIHYDROXY-2,5-DIMETHYLPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-2-[4-(DIETHYLAMINO)PHENYL]ETH-1-EN-1-YL]BENZAMIDE typically involves multiple steps. One common method includes the condensation of 3-bromo-4,6-dihydroxy-2,5-dimethylbenzaldehyde with hydrazine to form the corresponding hydrazone. This intermediate is then reacted with 4-(diethylamino)benzaldehyde under specific conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes controlling temperature, pH, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

N-[(1E)-1-{N’-[(E)-(3-BROMO-4,6-DIHYDROXY-2,5-DIMETHYLPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-2-[4-(DIETHYLAMINO)PHENYL]ETH-1-EN-1-YL]BENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The bromine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles such as sodium azide (NaN3) or thiols (R-SH) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines.

Scientific Research Applications

N-[(1E)-1-{N’-[(E)-(3-BROMO-4,6-DIHYDROXY-2,5-DIMETHYLPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-2-[4-(DIETHYLAMINO)PHENYL]ETH-1-EN-1-YL]BENZAMIDE has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-[(1E)-1-{N’-[(E)-(3-BROMO-4,6-DIHYDROXY-2,5-DIMETHYLPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-2-[4-(DIETHYLAMINO)PHENYL]ETH-1-EN-1-YL]BENZAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-[(1E)-1-(hydrazinecarbonyl)-2-[(4-methylpyrimidin-2-yl)amino]eth-1-en-1-yl]benzamide
  • N-[(1E,3E,5E)-5-(Phenylimino)-1,3-pentadien-1-yl]aniline
  • (E)-1-(4-Bromo-2-hydroxyphenyl)-3-(diethylamino)prop-2-en-1-one

Uniqueness

N-[(1E)-1-{N’-[(E)-(3-BROMO-4,6-DIHYDROXY-2,5-DIMETHYLPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-2-[4-(DIETHYLAMINO)PHENYL]ETH-1-EN-1-YL]BENZAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C29H31BrN4O4

Molecular Weight

579.5 g/mol

IUPAC Name

N-[(E)-3-[(2E)-2-[(5-bromo-2,4-dihydroxy-3,6-dimethylphenyl)methylidene]hydrazinyl]-1-[4-(diethylamino)phenyl]-3-oxoprop-1-en-2-yl]benzamide

InChI

InChI=1S/C29H31BrN4O4/c1-5-34(6-2)22-14-12-20(13-15-22)16-24(32-28(37)21-10-8-7-9-11-21)29(38)33-31-17-23-18(3)25(30)27(36)19(4)26(23)35/h7-17,35-36H,5-6H2,1-4H3,(H,32,37)(H,33,38)/b24-16+,31-17+

InChI Key

JSQCHSDRLSEHBB-UKJKVWPFSA-N

Isomeric SMILES

CCN(CC)C1=CC=C(C=C1)/C=C(\C(=O)N/N=C/C2=C(C(=C(C(=C2O)C)O)Br)C)/NC(=O)C3=CC=CC=C3

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)C=C(C(=O)NN=CC2=C(C(=C(C(=C2O)C)O)Br)C)NC(=O)C3=CC=CC=C3

Origin of Product

United States

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